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Betamethasone-d10 Dipropionate

Cat. No.: B1150974
M. Wt: 514.65
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Modern Scientific Inquiry

Deuterated compounds, or those labeled with deuterium (B1214612), are instrumental in a variety of research applications. A primary advantage lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes involving the cleavage of this bond. mext.go.jpnih.gov This phenomenon allows researchers to investigate metabolic pathways and reaction mechanisms with greater precision. clearsynth.com By observing the altered rate of reaction, scientists can deduce the specific steps involved in a molecule's transformation within a biological system. mext.go.jpclearsynth.com

Furthermore, deuterated molecules serve as invaluable internal standards in analytical techniques, particularly in mass spectrometry. texilajournal.comclearsynth.comaptochem.com Since a deuterated standard is chemically identical to the substance being analyzed (the analyte) but has a different mass, it can be added to a sample in a known quantity. clearsynth.comaptochem.com This allows for highly accurate quantification of the analyte, as the standard experiences the same processing and analysis conditions, compensating for variations in sample preparation and instrument response. texilajournal.comclearsynth.com This method enhances the precision and reliability of measurements in complex biological matrices like blood or urine. texilajournal.comnih.gov

The applications of deuterated compounds span numerous scientific fields, including pharmaceuticals, biochemistry, and environmental science, aiding in everything from drug metabolite studies to the investigation of protein folding. clearsynth.comclearsynth.com

Overview of Betamethasone (B1666872) Dipropionate as a Model Glucocorticoid for Mechanistic Studies

Betamethasone dipropionate is a potent synthetic glucocorticoid, a class of steroid hormones known for their powerful anti-inflammatory and immunosuppressive properties. biocat.comwikipedia.orgfarmaciajournal.com These effects are mediated through its interaction with specific intracellular glucocorticoid receptors. biocat.com Upon binding, the receptor-steroid complex translocates to the cell nucleus and modulates gene expression, leading to the synthesis of anti-inflammatory proteins and the inhibition of inflammatory mediators. biocat.comresearchgate.net

The well-defined mechanism of action and its established use in treating a variety of inflammatory conditions make Betamethasone Dipropionate an excellent model compound for studying glucocorticoid activity. farmaciajournal.comdrugbank.com Its chemical structure, featuring two propionate (B1217596) ester groups, enhances its potency and skin penetration, making it a subject of interest in dermatological research. drugbank.comcymitquimica.com The study of its influence on enzyme kinetics and metabolic pathways provides a deeper understanding of the broader class of corticosteroids. farmaciajournal.comnih.gov

Rationale for Deuteration of Betamethasone Dipropionate (Betamethasone-d10 Dipropionate) for Research Purposes

The creation of this compound, a deuterated version of Betamethasone Dipropionate, is driven by the need for a precise tool in research. biocat.commedchemexpress.com In this specific isotopologue, ten hydrogen atoms in the two propionate groups have been replaced with deuterium. biocat.comcymitquimica.commedchemexpress.com

The primary application of this compound is as an internal standard for the quantitative analysis of Betamethasone Dipropionate in biological samples using mass spectrometry. medchemexpress.commedchemexpress.com Its identical chemical behavior to the non-deuterated form ensures that it co-elutes during chromatographic separation and experiences similar ionization efficiency, which is crucial for accurate quantification. aptochem.com However, its increased mass allows it to be distinguished from the native compound by the mass spectrometer. aptochem.com

Recent research has also explored innovative and efficient methods for the selective deuteration of steroid hormones, highlighting the ongoing demand for these compounds in medical research and drug metabolism studies. nih.govresearchgate.net The development of such synthetic methods makes deuterated steroids like this compound more accessible for a wide range of research applications, including detailed pharmacokinetic studies. medchemexpress.com

Below is a table summarizing the key properties of Betamethasone Dipropionate and its deuterated analog:

PropertyBetamethasone DipropionateThis compound
Chemical Formula C28H37FO7C28H27D10FO7
Molecular Weight 504.6 g/mol 514.65 g/mol
Primary Research Use Model glucocorticoid for mechanistic and efficacy studies. farmaciajournal.commdpi.comInternal standard for mass spectrometry-based quantification. medchemexpress.commedchemexpress.com
Key Feature Potent anti-inflammatory and immunosuppressive activity. wikipedia.orgStable isotope labeling for analytical precision. medchemexpress.com

Properties

Molecular Formula

C₂₈H₂₇D₁₀FO₇

Molecular Weight

514.65

Synonyms

(11β,16β)-9-Fluoro-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,20-dione-d10;  Betamethasone 17,21-Dipropionate-d10;  Diproderm-d10;  Diprolene-d10;  Diprophos-d10;  Diprosis-d10;  Diprosone-d10;  Diprospan-d10;  Maxivate-d10;  Psorion-d10; 

Origin of Product

United States

Synthesis and Isotopic Incorporation of Betamethasone D10 Dipropionate

Methodologies for Deuterium (B1214612) Labeling of Steroidal Frameworks

The introduction of deuterium into a complex steroidal framework like betamethasone (B1666872) dipropionate can be achieved through various chemical and biocatalytic methods. These strategies often target specific positions on the steroid's precursor molecules.

Chemical deuteration of steroid precursors is a common approach to producing isotopically labeled compounds. These methods are designed to be highly selective, targeting specific hydrogen atoms for replacement with deuterium.

One prevalent strategy is hydrogen-deuterium exchange . This can be accomplished by exposing a suitable precursor to a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. For instance, base-catalyzed exchange reactions can be used to replace protons on carbon atoms adjacent to carbonyl groups. nih.gov In the context of betamethasone precursors, this could be applied to introduce deuterium at positions alpha to ketone functionalities in the steroid backbone.

Another key method is reductive deuteration . This involves the reduction of a double bond or a carbonyl group using a deuterium-delivering reagent. A common reagent for this purpose is sodium borodeuteride (NaBD₄), which can introduce deuterium atoms with high stereospecificity. nih.govresearchgate.net For example, the reduction of a ketone at the C-11 position of a betamethasone precursor with NaBD₄ would install a deuterium atom at this site. nih.gov A multi-step synthesis might involve a combination of these techniques to achieve the desired level of deuteration. nih.gov

The synthesis of deuterated steroids can also be achieved through a unified total synthesis route, starting from simpler deuterated building blocks. wustl.edusciprofiles.comumich.edu For instance, using a deuterated methylating agent like trideuterated methyl iodide (CD₃I) can introduce a deuterated methyl group at specific positions on the steroid skeleton. wustl.edusciprofiles.comumich.edu

The table below summarizes some chemical deuteration strategies applicable to steroid precursors.

Deuteration Strategy Deuterium Source/Reagent Target Functional Group/Position Description
Hydrogen-Deuterium Exchange Deuterium oxide (D₂O), Deuterated solvents (e.g., MeOD)Protons alpha to carbonyl groupsBase or acid-catalyzed exchange of acidic protons with deuterium. nih.govnih.gov
Reductive Deuteration Sodium borodeuteride (NaBD₄), Deuterium gas (D₂) with a catalystCarbonyl groups (ketones), Carbon-carbon double bondsReduction of functional groups with the incorporation of deuterium. nih.govresearchgate.net
Total Synthesis with Deuterated Building Blocks Trideuterated methyl iodide (CD₃I)Methyl group positionsIncorporation of deuterated fragments during the total synthesis of the steroid. wustl.edusciprofiles.comumich.edu

Biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for introducing deuterium into steroid molecules. nih.gov These approaches leverage the high stereo- and regioselectivity of enzymes to catalyze deuteration reactions under mild conditions. orientjchem.org

Enzymes such as reductases can be employed in the presence of a deuterated cofactor, like [4-²H]-NADH, to deliver deuterium to specific sites on a steroid precursor. nih.gov A key advantage of this method is the ability to generate the deuterated cofactor in situ using a cheap deuterium source like D₂O and a clean reductant like hydrogen gas (H₂). nih.gov This approach has been successfully used for the asymmetric deuteration of a variety of organic molecules. nih.gov

Whole-cell biotransformation is another powerful biocatalytic tool. Microorganisms like fungi and bacteria possess complex enzyme systems that can perform highly specific modifications on steroid substrates. orientjchem.org By culturing these microorganisms in a medium enriched with D₂O, it is possible to achieve the incorporation of deuterium into the steroid structure through their metabolic pathways. This can be particularly useful for hydroxylating specific positions on the steroid ring, a process that can be challenging to achieve with chemical methods. orientjchem.org

The table below outlines some biocatalytic approaches for deuterated steroid synthesis.

Biocatalytic Approach Enzyme/Organism Type Deuterium Source Description
Enzymatic Reduction Reductases (e.g., C=O, C=C reductases)[4-²H]-NADH (generated from D₂O and H₂)Stereoselective reduction of double bonds or carbonyl groups with enzymatic control of deuterium placement. nih.gov
Whole-Cell Biotransformation Fungi, BacteriaDeuterium oxide (D₂O) in culture mediumUse of microbial enzyme systems to modify the steroid structure, incorporating deuterium from the medium. orientjchem.org
Enzymatic H/D Exchange α-oxo-amine synthaseD₂OSite- and stereoselective replacement of α-protons in amino acid precursors, which could be building blocks for more complex molecules. nih.govresearchgate.net

Characterization of Deuteration Sites and Degree of Isotopic Enrichment

After the synthesis of Betamethasone-d10 Dipropionate, it is crucial to confirm the successful incorporation of deuterium at the intended positions and to quantify the level of isotopic enrichment. This is achieved through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the exact location of deuterium atoms in a molecule. rsc.org In ¹H NMR, the disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates that it has been replaced by a deuterium atom. nih.gov For a more direct observation, ²H NMR can be used, where each deuterium atom will produce a signal at a chemical shift similar to its proton counterpart, providing a clear map of the deuteration sites. sigmaaldrich.com

The following table details the application of these spectroscopic techniques.

Technique Information Provided Key Observations
¹H NMR Location of deuterationDisappearance or decreased integration of proton signals at specific chemical shifts. nih.gov
²H NMR Direct detection of deuteriumAppearance of signals corresponding to the chemical shifts of the incorporated deuterium atoms. sigmaaldrich.com
Mass Spectrometry (MS) Overall mass increase due to deuterationShift in the molecular ion peak (M+) by +10 m/z units for this compound. rsc.orgrsc.org

Determining the isotopic purity is critical to ensure the quality of the deuterated standard. rsc.org This involves quantifying the percentage of the compound that is correctly labeled with ten deuterium atoms, as well as identifying the presence of molecules with fewer or more deuterium atoms (the isotope distribution).

Mass spectrometry is the primary technique for this quantitative analysis. almacgroup.com By analyzing the isotopic cluster of the molecular ion, the relative abundances of the different deuterated species (d₀, d₁, d₂, etc.) can be determined. nih.govresearchgate.net High-resolution mass spectrometry allows for the accurate measurement of the intensity of each isotopic peak, from which the isotopic purity can be calculated. nih.govresearchgate.net

NMR spectroscopy can also provide quantitative information on isotopic purity. nih.govrug.nl By comparing the integrals of the residual proton signals in ¹H NMR with the integrals of protons at non-deuterated positions, the degree of deuteration at specific sites can be estimated. A combination of ¹H and ²H NMR can provide a robust method for determining isotopic abundance. nih.gov

The table below summarizes the methods for quantitative analysis.

Technique Methodology Calculated Parameters
Mass Spectrometry (MS) Analysis of the relative intensities of the isotopic peaks in the molecular ion cluster. nih.govresearchgate.netIsotopic purity (e.g., % d₁₀), distribution of different deuterated species (d₀ to dₙ). rsc.orgrsc.org
NMR Spectroscopy Integration of residual proton signals in ¹H NMR or deuterium signals in ²H NMR against an internal standard or a non-labeled portion of the molecule. nih.govrug.nlSite-specific deuteration levels, overall isotopic enrichment.

Optimization of Synthetic Pathways for Research-Scale Production

The synthesis of deuterated compounds for research purposes requires pathways that are not only effective but also reproducible and scalable to the required quantities. Optimization of the synthetic route for this compound would focus on several key areas.

One primary goal is maximizing the yield of the final product. This involves fine-tuning reaction conditions such as temperature, reaction time, and the stoichiometry of reagents. For instance, in reductive deuteration steps, controlling the amount of deuterating agent and the reaction environment is crucial to ensure complete reaction without side products.

Another critical aspect is improving the isotopic enrichment . This can be achieved by minimizing hydrogen-deuterium back-exchange reactions. This might involve using aprotic solvents or carefully controlling the pH during workup procedures. The purity of the deuterium source (e.g., D₂O, NaBD₄) is also paramount for achieving high isotopic enrichment. acs.org

The table below highlights key areas for the optimization of the synthetic pathway.

Optimization Parameter Objective Strategies
Reaction Yield Maximize the amount of final product obtained.Fine-tuning of temperature, pressure, catalyst loading, and reaction time.
Isotopic Purity Achieve the highest possible incorporation of deuterium.Use of high-purity deuterated reagents, control of pH to prevent back-exchange, use of aprotic solvents. acs.org
Process Efficiency Streamline the synthesis for reproducibility and ease of handling.Minimizing the number of synthetic steps, simplifying purification procedures, exploring continuous flow methodologies. nih.gov
Scalability Ensure the synthesis can be scaled up to produce required quantities.Developing robust reaction conditions that are not sensitive to minor variations, ensuring consistent reagent quality.

Advanced Analytical Applications of Betamethasone D10 Dipropionate

Development of Quantitative Analytical Methodologies Utilizing Betamethasone-d10 Dipropionate as an Internal Standard

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in the field of mass spectrometry. This compound, as a deuterated analog of betamethasone (B1666872) dipropionate, serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart and other related corticosteroids in complex biological and pharmaceutical matrices. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation, chromatography, and ionization, which corrects for variations in extraction efficiency and matrix effects.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of corticosteroids due to its high sensitivity and selectivity. nih.gov The development of robust LC-MS/MS methods relies on the careful optimization of both chromatographic and mass spectrometric parameters. This compound is crucial in this process, providing a constant reference signal against which the analyte is measured.

Method development typically involves selecting a suitable reversed-phase HPLC column, such as a C18 or C8, to achieve chromatographic separation from other endogenous and exogenous compounds. nih.govnih.govnih.gov Gradient elution with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous component, often containing additives like ammonium (B1175870) formate (B1220265) or formic acid, is commonly employed to ensure efficient separation and optimal ionization. scielo.brnih.gov

Mass spectrometric detection is generally performed using electrospray ionization (ESI) in positive mode, which is effective for polar to moderately polar compounds like corticosteroids. nih.gov The optimization process involves fine-tuning parameters such as ion spray voltage, source temperature, and collision energy to maximize the signal intensity for both the analyte and the internal standard. scielo.brakjournals.com Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard. nih.govscielo.br For example, a method for betamethasone might monitor the transition of the protonated molecule [M+H]+ from m/z 393 to a product ion of m/z 373. scielo.br

Table 1: Example of Optimized LC-MS/MS Parameters for Corticosteroid Analysis
ParameterConditionReference
HPLC ColumnReversed-phase C18 or C8 nih.govnih.gov
Mobile PhaseAcetonitrile/Methanol and Water with 0.1% Formic Acid or Ammonium Formate scielo.brnih.gov
Flow Rate0.3 - 1.0 mL/min nih.govresearchgate.net
Ionization ModeElectrospray Ionization (ESI), Positive nih.govnih.gov
Scan ModeMultiple Reaction Monitoring (MRM) nih.gov
Example MRM Transition (Betamethasone)Precursor Ion (m/z) 393 → Product Ion (m/z) 373 scielo.br

Once an LC-MS/MS method is developed, it must be rigorously validated to ensure its reliability for the intended application, following guidelines from regulatory bodies. bwise.kr this compound is essential for demonstrating the method's accuracy and precision across various biological matrices. Validation has been successfully performed for corticosteroids in human plasma nih.govakjournals.com, serum nih.gov, and animal tissues like pig fat nih.gov, demonstrating the versatility of such methods.

Key validation parameters include:

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. akjournals.com

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.govakjournals.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov Both are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). bwise.kr For example, studies have reported intra- and inter-day accuracies between 94.1% and 106.4% and precisions below 6%. bwise.kr

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. nih.gov Mean recoveries for corticosteroids often range from 81% to 100%. nih.gov

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage). bwise.kr

Table 2: Summary of Bioanalytical Method Validation Parameters for Corticosteroids
ParameterTypical Acceptance CriteriaFinding ExampleReference
Linearity (r²)> 0.99Linear range of 0.5–50.0 ng/mL with r² > 0.99 akjournals.comresearchgate.net
AccuracyWithin ±15% of nominal value (±20% at LLOQ)86.4% to 115.0% nih.gov
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)< 10% at all tested concentrations akjournals.comresearchgate.net
RecoveryConsistent, precise, and reproducible81-100% in pig fat nih.gov

Achieving high sensitivity, often at the picogram (pg/mL) level, is critical for pharmacokinetic studies of potent corticosteroids, especially those administered via inhalation, which result in very low systemic concentrations. shimadzu.com this compound plays a vital role in ensuring accuracy at these low levels.

Several strategies are employed to reach picogram-level detection:

Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are optimized to concentrate the analyte and remove interfering substances from large sample volumes. scielo.brshimadzu.com

Advanced LC-MS/MS Systems: Utilizing modern mass spectrometers with enhanced sensitivity and lower noise levels is crucial. shimadzu.com

Chromatographic Optimization: Narrow-bore columns and optimized gradient profiles can increase peak height and reduce chromatographic noise, improving the signal-to-noise ratio.

Stable Isotope-Labeled Internal Standard: The use of an internal standard like this compound is paramount. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable quantification even when the signal is weak. shimadzu.comshimadzu.com

Through these optimized approaches, methods have been developed that can quantify corticosteroids at levels as low as 5.0 pg/mL, which is essential for supporting regulatory studies for certain drug formulations. shimadzu.comshimadzu.com

Chromatographic and Mass Spectrometric Performance Evaluation in Research Settings

This compound is the deuterium-labeled form of Betamethasone dipropionate. medchemexpress.commedchemexpress.com Stable isotope-labeled compounds, such as this compound, are frequently utilized as internal standards in quantitative bioanalytical studies employing liquid chromatography-mass spectrometry (LC-MS). medchemexpress.comnih.gov The key advantage of using a deuterated internal standard is that its physicochemical properties are nearly identical to the analyte of interest, meaning it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method. nih.gov

The performance of this compound is intrinsically linked to the analytical methods developed for its non-labeled counterpart, Betamethasone dipropionate. Research has focused on optimizing chromatographic separation and mass spectrometric detection to achieve high sensitivity, specificity, and efficiency.

In typical research settings, Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the methodology of choice for the quantification of corticosteroids like Betamethasone dipropionate. nih.gov

Chromatographic Performance

The chromatographic separation of Betamethasone dipropionate, and by extension its deuterated internal standard, is typically achieved using reversed-phase chromatography. C18 columns are commonly employed for this purpose. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a modifier like formic acid or ammonium formate to ensure efficient ionization. nih.govscielo.br

A gradient elution program is frequently used to ensure the effective separation of the analyte from other endogenous components in complex biological matrices like plasma or urine. mdpi.com The nearly identical chemical structure of this compound ensures that its retention time is very close to that of the unlabeled Betamethasone dipropionate, which is a critical characteristic for an effective internal standard.

For instance, in a UPLC-MS/MS method developed for the determination of Betamethasone dipropionate and its metabolites in human plasma, the chromatographic separation was performed on a Hypurity C18 column (150 mm × 2.1 mm, 5 µm). nih.gov While this study used Beclomethasone dipropionate as the internal standard, the conditions are illustrative of those under which this compound would perform.

ParameterConditionReference
Chromatography SystemUPLC nih.gov
ColumnHypurity C18 (150 mm × 2.1 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile and water with modifier nih.gov
ElutionGradient mdpi.com

Mass Spectrometric Performance

In mass spectrometry, this compound is differentiated from the non-labeled compound by its higher mass-to-charge ratio (m/z), due to the presence of ten deuterium (B1214612) atoms. medchemexpress.com Electrospray ionization (ESI) in positive mode is a common technique for the analysis of corticosteroids, as it results in the formation of protonated molecules [M+H]+. nih.gov

For quantitative analysis, tandem mass spectrometry (MS/MS) is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecule of the analyte (or its internal standard) as the precursor ion and then monitoring a specific product ion after collision-induced dissociation. This process significantly enhances the selectivity and sensitivity of the method. The selection of specific precursor-to-product ion transitions for both the analyte and the internal standard is a critical step in method development.

While specific MRM transitions for this compound are not widely published, the principles can be illustrated by a highly sensitive LC-MS/MS method developed for Beclomethasone dipropionate (BDP) using BDP-d10 as an internal standard. Given the structural similarities, the performance characteristics are expected to be comparable.

ParameterConditionReference
Ionization ModeHeated Electrospray Ionization (HESI), Positive shimadzu.com
MS SystemTandem Mass Spectrometer (e.g., LCMS-8045) shimadzu.com
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
MRM Transition (Analyte Example: BDP)Specific precursor > product ion pair shimadzu.com
MRM Transition (Internal Standard Example: BDP-d10)Specific precursor > product ion pair shimadzu.com

The use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS allows for the development of robust and reliable quantitative methods. These methods can achieve low limits of quantification (LOQ), often in the picogram per milliliter (pg/mL) range, which is essential for pharmacokinetic studies where drug concentrations in biological fluids can be very low. shimadzu.com The validation of such methods typically demonstrates excellent linearity, precision, and accuracy over a wide range of concentrations. nih.gov

Investigation of Metabolic Pathways and Biochemical Transformations Using Deuterated Probes

Elucidation of In Vitro Metabolic Fate of Betamethasone (B1666872) Dipropionate Using Deuterated Analogs

The in vitro metabolism of corticosteroids like Betamethasone Dipropionate is a complex process involving multiple enzymatic systems. The use of deuterated analogs is critical for unequivocally identifying metabolites against a complex biological background. The stable isotope label acts as a clear signature, allowing for the differentiation of drug-derived material from endogenous substances.

Deuterium (B1214612) tracing is a highly effective technique for metabolite identification. When a deuterated compound like Betamethasone-d10 Dipropionate is incubated in an experimental system, any resulting metabolites will retain the deuterium label or a portion of it. This creates a unique mass signature that can be detected using mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The metabolism of Betamethasone primarily involves processes such as 6β-hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group. drugbank.com In a deuterium tracing study, metabolites are identified by searching for mass spectra that correspond to the parent compound plus the mass shifts associated with these metabolic reactions, all while retaining the characteristic isotopic pattern of the deuterium label. For instance, a hydroxylated metabolite of this compound would exhibit a mass increase of 16 atomic mass units (for the oxygen atom) compared to the parent drug, but would still possess the deuterium signature. This method has been successfully applied to identify numerous metabolites of other steroids, including trenbolone, where a deuterated analog was administered and 20 labeled metabolites were subsequently identified in urine. nih.gov Studies on Betamethasone have identified 24 metabolites in total, with structures proposed for many based on mass spectrometric data. nih.govsigmaaldrich.com The use of a deuterated probe would serve to confirm the origin of these compounds unequivocally.

To understand the specific enzymes responsible for metabolizing Betamethasone Dipropionate, isolated biological systems are employed. These cell-free extracts allow researchers to study biotransformations in a controlled environment. Human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are commonly used for this purpose.

Studies on the structurally similar corticosteroid Beclomethasone Dipropionate (BDP) provide a strong model for the expected enzymatic pathways for Betamethasone Dipropionate. Research has shown that CYP3A4 and CYP3A5 are key enzymes in the metabolism of BDP. nih.govsigmaaldrich.com These enzymes catalyze reactions such as hydroxylation and dehydrogenation. nih.govsigmaaldrich.com In these experimental setups, the substrate (e.g., this compound) is incubated with microsomes or specific recombinant CYP enzymes, and the formation of metabolites is monitored over time. The use of the deuterated analog simplifies the detection and quantification of these low-level metabolites.

The primary biotransformation pathways for corticosteroids like Betamethasone Dipropionate involve both esterases and CYP enzymes. Esterases are responsible for the initial hydrolysis of the propionate (B1217596) esters, a critical activation step for the drug's activity. nih.gov Subsequently, CYP enzymes, predominantly CYP3A4 and CYP3A5, are involved in clearance metabolism, converting the steroid into more polar, inactive metabolites that can be easily excreted. nih.gov

Enzyme/SystemPrimary Metabolic ReactionExpected Metabolite TypeRole in Disposition
Esterases Hydrolysis of C-17 and C-21 propionate estersMonopropionate and diol formsActivation and initial breakdown
CYP3A4 6β-HydroxylationHydroxylated metabolitesInactive clearance metabolite formation
CYP3A5 Dehydrogenation, HydroxylationDehydrogenated and hydroxylated metabolitesInactive clearance metabolite formation
Human Liver Microsomes Combined esterase and CYP activityMixture of hydrolyzed, hydroxylated, and dehydrogenated metabolitesOverall hepatic clearance

Understanding Metabolic Pathways of Endogenous and Exogenous Steroids Through Deuterium/Hydrogen Ratio Analysis

Beyond using heavily labeled probes, the analysis of natural deuterium/hydrogen (D/H) ratios provides a powerful tool for studying the origins and metabolic pathways of steroids. This technique, which utilizes gas chromatography/thermal conversion/isotope ratio mass spectrometry (GC/TC/IRMS), can distinguish between endogenous (naturally produced by the body) and exogenous (synthetic) steroids. nih.govresearchgate.net

Synthetic steroids often have different D/H ratios compared to their endogenous counterparts due to the different isotopic compositions of the starting materials and the manufacturing processes used. wada-ama.org By measuring the D/H ratios of testosterone (B1683101) and its various metabolites in a urine sample, analysts can detect doping with synthetic testosterone. wada-ama.org This principle is broadly applicable to understanding the metabolism of any exogenous steroid. After administration of a drug like Betamethasone Dipropionate, its metabolites could be traced and their pathways elucidated by observing changes in the D/H ratios of various steroid pools in the body, providing a picture of how the exogenous compound is processed and how it may influence endogenous steroid metabolism. nih.govresearchgate.net

Deuterium Isotope Effects in Steroid Metabolism and Kinetic Studies

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is most pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, it requires more energy to break, leading to a slower reaction rate.

In steroid metabolism, the KIE is a valuable tool for mechanistic and kinetic studies. patsnap.com By strategically placing deuterium atoms at positions on the Betamethasone Dipropionate molecule that are susceptible to metabolism (e.g., sites of hydroxylation), researchers can probe the mechanisms of the enzymes involved. nih.gov

For example, if the 6β-hydroxylation of Betamethasone by CYP3A4 is the rate-limiting step in its clearance, a Betamethasone analog deuterated at the 6β-position would be metabolized more slowly than the non-deuterated version. Observing a significant KIE (a ratio of the reaction rates, kH/kD, greater than 1) provides strong evidence that C-H bond cleavage at that specific position is a key step in the metabolic process. nih.govyoutube.com This information is crucial for understanding how the drug is cleared from the body and for predicting potential drug-drug interactions. The application of KIE has become a fundamental strategy in drug discovery to create more metabolically stable drugs by deuterating known metabolic "soft spots". nih.govescholarship.org

Stability and Degradation Studies of Betamethasone D10 Dipropionate As a Research Standard

Chemical Stability Investigations Under Various Controlled Environmental Conditions

Forced degradation studies are essential to understand the intrinsic stability of a compound. These studies involve exposing the substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation pathways.

The stability of Betamethasone (B1666872) Dipropionate is significantly influenced by pH. Studies have shown that it exhibits maximum stability in the weak acid range, specifically between pH 3.5 and 4.5. nih.govnih.gov In more acidic or alkaline conditions, the rate of degradation increases. scispace.com For instance, under acidic conditions, the Mattox rearrangement can lead to the formation of enol aldehydes.

Betamethasone Dipropionate is sensitive to heat, and its degradation follows first-order kinetics. nih.govnih.gov Photostability is also a critical factor. Exposure to light can lead to the formation of photodegradation products, such as lumibetametasone dipropionate. nih.gov

A summary of forced degradation studies on Betamethasone Dipropionate, which serves as a proxy for the deuterated standard, is presented below.

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 0.1 N HCl, refluxed at 60°C for 4 hoursDegradation observed zenodo.org
Base Hydrolysis 0.1 N NaOH, refluxed at 60°C for 4 hoursSignificant degradation observed zenodo.org
Oxidative Degradation 30% H₂O₂, at room temperature for 24 hoursDegradation observed zenodo.org
Thermal Degradation Dry heat at 105°C for 24 hoursDegradation observed zenodo.org
Photolytic Degradation Exposed to UV light (254 nm) for 24 hoursDegradation leading to products like lumibetametasone dipropionate nih.govijpsonline.com

Evaluation of Physical Stability and Formulation Integrity in Research Matrices (e.g., stock solutions, analytical samples)

The stability of Betamethasone-d10 Dipropionate in various solvents and solution matrices is crucial for its use as a research standard. Stock solutions are typically prepared in organic solvents like methanol (B129727) or acetonitrile (B52724).

Studies on Betamethasone Dipropionate have demonstrated good stability in standard solutions when stored appropriately. For example, working standard solutions of Betamethasone Dipropionate (1 µg/ml) and impurity-spiked solutions have shown benchtop stability at room temperature for up to 120 hours. ijpsonline.com The physical and chemical stability of Betamethasone Dipropionate has also been evaluated in nanoemulsion formulations, showing that such formulations can enhance its stability. researchgate.netresearchgate.net

The following table summarizes the key aspects of the physical stability of Betamethasone Dipropionate in research matrices, which is considered indicative for this compound.

Matrix/SolventStability AspectFindings
Standard Stock Solution Short-term stabilityStable at room temperature for at least 120 hours ijpsonline.com
Methanol Solvent for stock solutionCommonly used for preparing standard solutions africanjournalofbiomedicalresearch.com
Acetonitrile/Water Mobile phase componentUsed in HPLC analysis, indicating short-term stability in this mixture africanjournalofbiomedicalresearch.comnih.govnih.gov

Identification and Characterization of Degradation Products of the Deuterated Compound in Experimental Settings

Understanding the degradation products of this compound is vital for accurate analytical method development and impurity profiling. The degradation pathways of the deuterated compound are expected to be identical to those of the non-deuterated form.

The primary degradation products of Betamethasone Dipropionate arise from the hydrolysis of the ester groups at the C17 and C21 positions. This leads to the formation of Betamethasone 17-propionate and Betamethasone 21-propionate. Further hydrolysis can result in the formation of Betamethasone alcohol. nih.gov

Under photolytic stress, a significant degradation product is lumibetametasone dipropionate. nih.gov Other process-related impurities that might be present include isomers and byproducts from the synthesis process.

The main identified degradation products of Betamethasone Dipropionate are listed below.

Degradation ProductFormation ConditionAnalytical Method for Identification
Betamethasone 17-propionate Hydrolysis (especially at pH 7.5) nih.govHPLC nih.govnih.govnih.gov
Betamethasone 21-propionate Hydrolysis (across a range of pH values) nih.govHPLC nih.govnih.govnih.gov
Betamethasone Further hydrolysis of monoesters nih.govHPLC nih.gov
Betamethasone 17-propionate 21-acetate Impurity from synthesis or degradationHPLC nih.gov
Lumibetametasone dipropionate Photodegradation nih.govLC-MS(n), NMR Spectroscopy nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Deuteration Strategies for Complex Steroidal Compounds

The synthesis of deuterated analogues of naturally occurring steroid hormones is a cornerstone for their use as internal standards in metabolism studies and quantitative analysis. nih.gov The primary requirement for these labeled compounds is the stability of the isotope label, meaning the deuterium (B1214612) atoms must be placed in chemically inert positions on the molecule. nih.gov

Historically, the introduction of deuterium into steroid structures involved established, albeit sometimes limited, techniques. Future research is focused on developing more versatile and efficient deuteration methods for structurally complex steroids. The application of deuteration strategies is a burgeoning field in drug design, with the potential to improve the pharmacokinetic properties of pharmaceuticals. nih.govresearchgate.net

Emerging strategies include:

Hydrogen Isotope Exchange (HIE): Direct C-H to C-D bond transformation is an increasingly attractive method for creating deuterated molecules due to its straightforward approach. researchgate.net

Use of Deuterated Synthons: A convergent synthesis approach, which involves preparing deuterated building blocks (synthons) and then coupling them to the main molecular scaffold, offers a high degree of control over the placement of deuterium atoms. This has been successfully applied in the synthesis of related compounds like deuterium-labeled Vitamin D metabolites. mdpi.com

Catalytic Systems: Research into novel catalytic systems is underway to facilitate more selective and efficient deuteration under milder conditions, which is crucial for complex and sensitive molecules like steroids. researchgate.net

These advancements promise to make a wider range of specifically labeled complex steroids, including variants of Betamethasone (B1666872) Dipropionate, more accessible for research. researchgate.net

Deuteration ApproachDescriptionKey Advantage
Hydrogen Isotope Exchange (HIE) Direct replacement of hydrogen with deuterium on the steroid backbone.Potentially simpler and more direct route for labeling. researchgate.net
Convergent Synthesis Use of pre-deuterated chemical building blocks (synthons) in the total synthesis.High control over the specific location of deuterium atoms. mdpi.com
Novel Catalysis Development of new catalysts to promote deuteration reactions.Milder reaction conditions and higher efficiency. researchgate.net

Expansion of Analytical Applications in Emerging Research Fields (e.g., Quantitative Omics)

Deuterated internal standards are critical for achieving precision and accuracy in analytical chemistry, particularly in mass spectrometry-based applications. clearsynth.com Their primary role is to act as a reference point for calibration and to correct for variations during sample preparation and analysis, such as matrix effects. clearsynth.com This is especially vital in quantitative "omics" fields, which involve measuring hundreds to thousands of molecules in complex biological samples.

The use of deuterated standards like Betamethasone-d10 Dipropionate is expanding in several key areas:

Metabolomics: In steroid metabolomics, which profiles the complete set of steroids in a biological system, deuterated standards are essential for the accurate quantification of endogenous steroids. nih.gov This allows researchers to map metabolic pathways and identify biomarkers for various diseases. researchgate.net

Pharmacokinetics: Stable isotope-labeled steroids are used safely in human studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug, differentiating the administered dose from the body's endogenously produced hormones. nih.gov

Forensic Toxicology: These standards are widely used in quantitative LC-MS analysis to accurately measure drug concentrations in forensic samples. researchgate.net

The high analytical performance of methods using chemical isotope labeling with liquid chromatography-mass spectrometry (LC-MS) enables more sensitive and accurate metabolite quantification, overcoming common issues like background noise and ion suppression. nih.gov

Advanced Mechanistic Studies Utilizing Isotope-Labeled Betamethasone Dipropionate for Target Elucidation in Non-Clinical Models

Beyond their use as analytical standards, isotope-labeled compounds are powerful tools for elucidating the mechanisms of drug action. By using a labeled version of a drug like Betamethasone Dipropionate, researchers can trace its path and effects at the molecular level within cells and tissues.

A key application is in metabolomics studies designed to understand the systemic effects of corticosteroids. For instance, a study on the related glucocorticoid Dexamethasone used an LC-MS platform to investigate the metabolic changes induced by the drug across five different organs in a rat model. nih.gov This approach revealed significant perturbations in hundreds of metabolites, mapping them to specific molecular pathways, including amino acid metabolism, protein biosynthesis, and energy metabolism. nih.gov

Such studies provide holistic insights into the molecular responses of tissues to steroid administration. nih.gov By applying this methodology with isotope-labeled Betamethasone Dipropionate, future research can:

Identify on-target and off-target effects in various tissues.

Elucidate the downstream biochemical pathways affected by the drug.

Discover potential biomarkers of drug efficacy or adverse effects.

Investigate how the drug modulates metabolic networks in non-clinical models of disease.

Integration of Deuterated Steroids in Systems Biology and Metabolomics Research for Deeper Biological Understanding

Systems biology aims to understand the complex interactions within biological systems by integrating different types of data. nih.gov Metabolomics, which provides a functional readout of the phenotype, is a key component of this approach. nih.govyoutube.com

The precise quantitative data generated using deuterated standards like this compound is foundational for building robust systems biology models. researchgate.net By accurately measuring changes in the steroid metabolome and other related metabolites, researchers can:

Construct Metabolic Networks: The data helps to build and validate computational models of metabolic networks, illustrating how a drug like betamethasone influences the entire system. nih.gov

Link Genotype to Phenotype: Integrating metabolomics data with genomics and proteomics can help explain how genetic variations influence drug response and metabolism. researchgate.net

Understand Disease Mechanisms: Steroid metabolomics is a powerful technique for studying inborn disorders of steroidogenesis and other endocrine conditions. nih.govrug.nl Integrating this data into a systems biology framework can provide a deeper understanding of disease pathophysiology.

Ultimately, the integration of high-quality metabolomics data, enabled by the use of deuterated steroids, allows researchers to move from simple correlation to a more causative understanding of drug action and disease progression. nih.govyoutube.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Betamethasone-d10 Dipropionate in multi-component formulations?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is validated for simultaneous quantification. Critical parameters include a C18 column (4.6 × 250 mm, 5 µm), mobile phase (acetonitrile:water, 70:30 v/v), flow rate of 1 mL/min, and detection at 254 nm. System suitability requires resolution ≥2.0 between analytes and impurities, tailing factor ≤1.5, and RSD ≤2.0% .
  • Validation : Ensure linearity (5–50 µg/mL), precision (inter-day RSD <2%), and recovery (98–102%) using spiked placebo formulations.

Q. What are the critical parameters for synthesizing high-purity this compound?

  • Synthesis : Deuterium substitution occurs at specific positions (e.g., methyl or hydroxyl groups) via acid-catalyzed exchange or enzymatic methods. Purification involves recrystallization from acetone/hexane mixtures and chromatography (silica gel, ethyl acetate:hexane 3:7).
  • Quality Control : Monitor isotopic purity (>98% deuterium incorporation) via mass spectrometry and confirm structural integrity using NMR (e.g., absence of proton signals at deuterated positions) .

Q. How should this compound reference standards be characterized for regulatory compliance?

  • Parameters : Assess identity (FTIR, NMR), purity (HPLC ≥99.5%), water content (Karl Fischer ≤0.5%), and residual solvents (GC-MS). Follow USP/EP guidelines for impurity profiling (e.g., ≤0.15% for individual impurities) .

Advanced Research Questions

Q. How does deuterium substitution at the C-21 position affect the metabolic stability of this compound compared to non-deuterated analogs?

  • Experimental Design : Conduct in vitro hepatic microsomal assays (human/rat) with LC-MS/MS analysis. Compare half-life (t1/2) and intrinsic clearance (CLint) between deuterated and non-deuterated forms.
  • Findings : Deuterium isotope effects (DIEs) may reduce CYP450-mediated oxidation rates, extending t1/2 by 20–40% in preliminary studies .

Q. What strategies resolve discrepancies between in vitro anti-inflammatory potency and in vivo efficacy of this compound?

  • Analysis : Evaluate solubility (e.g., DMSO for in vitro assays vs. topical emulsions for in vivo models) and tissue penetration using Franz diffusion cells. Adjust formulation additives (e.g., propylene glycol) to enhance stratum corneum permeability .
  • Contradiction Resolution : If in vivo results underperform, assess systemic absorption via plasma LC-MS to differentiate local vs. systemic effects .

Q. How can researchers optimize stability studies for this compound under accelerated conditions?

  • Protocol : Expose samples to 40°C/75% RH for 6 months. Monitor degradation products (e.g., Betamethasone-17-propionate via hydrolysis) using forced degradation (acid/alkali/oxidative stress) and HPLC-UV/HRMS.
  • Kinetic Modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life at 25°C. Ensure degradation pathways align with ICH Q1A guidelines .

Q. What isotopic effects are observed in the pharmacokinetics of this compound when co-administered with other deuterated corticosteroids?

  • Study Design : Administer equimolar doses in rodent models and collect plasma/tissue samples at intervals (0–48 hr). Use LC-MS/MS with deuterium-specific MRM transitions to differentiate analytes.
  • Data Interpretation : Compete for albumin binding sites or metabolic enzymes, leading to altered AUC or Cmax values. For example, co-administration with Dexamethasone-d8 may reduce Betamethasone-d10 bioavailability by 15–20% .

Methodological Considerations

  • Solubility Challenges : For in vivo studies, use DMSO (≤5% v/v) for initial dissolution, then dilute with saline containing 0.1% Tween 80 to prevent precipitation .
  • Impurity Tracking : Monitor 9,11-epoxide derivatives (common degradation products) using HPLC with a phenyl-hexyl column and gradient elution (acetonitrile:0.1% formic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.